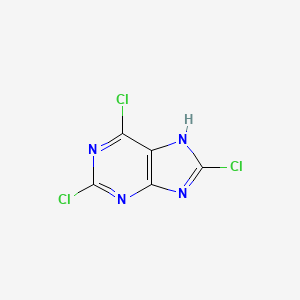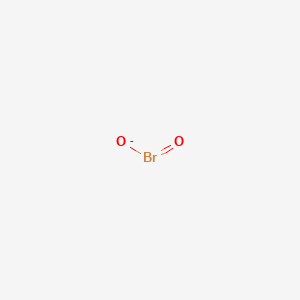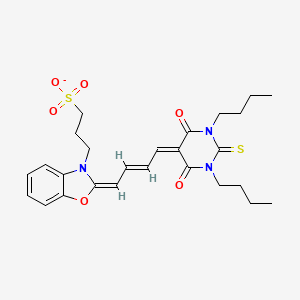
2,6,8-トリクロロプリン
説明
2,6,8-Trichloropurine, also known as 2,6,8-Trichloropurine, is a useful research compound. Its molecular formula is C5HCl3N4 and its molecular weight is 223.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2,6,8-Trichloropurine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 23718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,6,8-Trichloropurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,8-Trichloropurine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
分析化学:HPLC法開発
2,6,8-トリクロロプリンは、逆相高速液体クロマトグラフィー(HPLC)を用いて分析できます。 この方法は、質量分析との互換性のために、アセトニトリル、水、リン酸またはギ酸などの酸を含む移動相を使用します 。このアプリケーションは、医薬品の品質管理と純度評価に不可欠です。
医学:薬剤合成における前駆体
医学研究では、2,6,8-トリクロロプリンは、さまざまな薬剤を合成するための前駆体として役立ちます。 特に、白血病や自己免疫疾患の治療に用いられる6-チオプリンの合成において重要です 。この化合物は他の化学物質と反応性が高いため、治療薬を作成するための貴重な出発点となっています。
農業:農薬の合成
農業における具体的な用途は直接言及されていませんが、2,6,8-トリクロロプリンなどの塩素化されたプリンは、農薬の合成に用いられる可能性があります。 これらの化合物は、成長調節剤またはその他の植物関連化学物質の生産に関与する可能性があります 。
材料科学:赤外分光法分析
2,6,8-トリクロロプリンの構造は、赤外(IR)分光法を用いて分析することで、さまざまな材料との相互作用を理解することができます。 この情報は、所望の特性を持つ新しい材料を開発するために不可欠となる可能性があります 。
生化学:ヌクレオチド合成研究
生化学では、2,6,8-トリクロロプリンはヌクレオチド合成の研究に使用されます。 これは、生体系における基本的なプロセスであるプリン代謝とDNAおよびRNA成分の合成の研究に関与しています 。
薬理学:抗腫瘍剤および抗うつ剤研究
薬理学的に、2,6,8-トリクロロプリンは、新しい抗腫瘍剤と抗うつ剤の探索に使用されています。 これは、潜在的な治療的用途を持つ新規薬剤の合成における重要な化合物です 。
化学研究:反応性と変換研究
化学研究では、2,6,8-トリクロロプリンは、さまざまな変換を可能にする反応性により、関心の対象となっています。 これは、さまざまな化学反応を研究し、ユニークな特性を持つ新しい化合物を合成するために使用されます 。
環境への影響:分解研究
2,6,8-トリクロロプリンの具体的な環境影響研究は詳細には示されていませんが、その分解と環境要因との相互作用は、研究分野である可能性があります。 その安定性と分解を理解することで、安全な使用と廃棄を判断できます 。
生化学分析
Biochemical Properties
2,6,8-Trichloropurine plays a crucial role in biochemical reactions, particularly in the inhibition of halogenation during the biosynthesis of chlortetracycline by Streptomyces aureofaciens . It interacts with various enzymes and proteins, including urate oxidase, where it acts as an inhibitor with a ( K_i ) of 1 μM . The nature of these interactions involves binding to the active sites of enzymes, thereby inhibiting their activity and affecting the overall biochemical pathways.
Cellular Effects
2,6,8-Trichloropurine has been shown to influence various cellular processes. It inhibits urate oxidase in Dictyostelium discoideum, which affects oxidative metabolism and chemiluminescence . This compound can alter cell signaling pathways, gene expression, and cellular metabolism by inhibiting key enzymes and proteins involved in these processes. The impact on cell function includes changes in metabolic flux and the accumulation of specific metabolites.
Molecular Mechanism
The molecular mechanism of 2,6,8-Trichloropurine involves its ability to bind to the active sites of enzymes, thereby inhibiting their activity. For example, it inhibits urate oxidase by binding to its active site, preventing the enzyme from catalyzing the oxidation of uric acid . This inhibition leads to changes in gene expression and cellular metabolism, as the accumulation of uric acid and other metabolites can affect various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6,8-Trichloropurine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 2,6,8-Trichloropurine can maintain its inhibitory effects on enzymes like urate oxidase over extended periods, but its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Dosage Effects in Animal Models
The effects of 2,6,8-Trichloropurine vary with different dosages in animal models. At lower doses, it can effectively inhibit specific enzymes without causing significant toxic effects. At higher doses, it may lead to adverse effects such as toxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibitory effect, but exceeding this threshold can result in toxicity.
Metabolic Pathways
2,6,8-Trichloropurine is involved in various metabolic pathways, particularly those related to purine metabolism. It interacts with enzymes such as urate oxidase, affecting the breakdown of uric acid and other purine derivatives . This interaction can lead to changes in metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2,6,8-Trichloropurine within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the movement of 2,6,8-Trichloropurine across cell membranes and its accumulation in specific cellular compartments . The localization and accumulation of this compound can affect its activity and function within the cell.
Subcellular Localization
2,6,8-Trichloropurine is localized in specific subcellular compartments, where it exerts its inhibitory effects on enzymes and proteins. The targeting signals and post-translational modifications of this compound direct it to specific organelles, such as the mitochondria or the nucleus . This subcellular localization is crucial for its activity and function, as it allows 2,6,8-Trichloropurine to interact with its target enzymes and proteins effectively.
特性
IUPAC Name |
2,6,8-trichloro-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl3N4/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTCECRKQRKFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N1)Cl)N=C(N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20180297 | |
| Record name | 2,6,8-Trichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2562-52-9 | |
| Record name | 2,6,8-Trichloro-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2562-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,8-Trichloropurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002562529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,8-Trichloropurine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23718 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6,8-Trichloropurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20180297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,8-trichloropurine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2,6,8-Trichloropurine is a chlorinated purine derivative. While the provided abstracts do not explicitly state its molecular formula and weight, these can be deduced from its structure:
ANone: A key paper [] describes an efficient synthesis of 2,6,8-Trichloropurine by oxidizing 2,6,8-purinetrithiol with chlorine gas. This method is touted as superior to previously existing methods for producing chloropurines.
ANone: Yes, 2,6,8-Trichloropurine serves as a valuable starting material for synthesizing various substituted purine analogs. One study [] employed it in the synthesis of 8-substituted 2-chloro-2′-deoxyadenosine (2-CdA) derivatives. This involved reacting 2,6,8-Trichloropurine with 1,2,3,5-tetra-O-acetyl-D-ribofuranose, followed by further modifications to introduce the desired 8-substituents. These derivatives were investigated for potential anticancer activity.
ANone: Research suggests that 2,6,8-Trichloropurine might possess virostatic properties []. In a study on vaccinia virus multiplication, it demonstrated inhibitory effects, though these were not reversed by adenine, unlike the inhibition observed with 2,6-diaminopurine. This suggests a different mechanism of action compared to 2,6-diaminopurine.
ANone: Yes, one study [] utilized 2,6,8-Trichloropurine as a specific inhibitor of uricase (urate: oxygen oxidoreductase). This allowed researchers to pinpoint the localization of uricase activity within rat liver cells using electron microscopy. The inhibition of uricase activity by 2,6,8-Trichloropurine confirmed the specificity of the staining observed in the crystalline cores of hepatic peroxisomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(4Z,6E,10E)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B1237848.png)






![2-[(4E)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B1237858.png)



